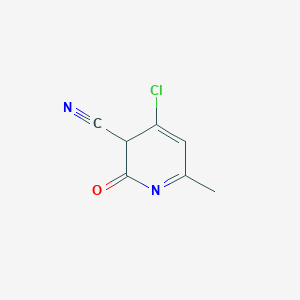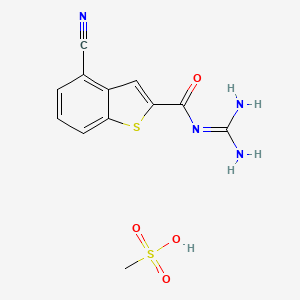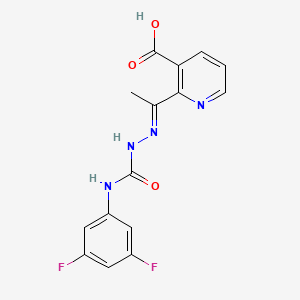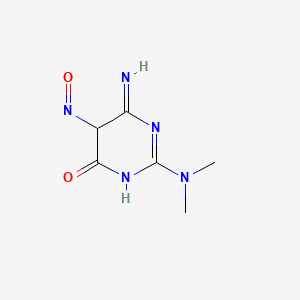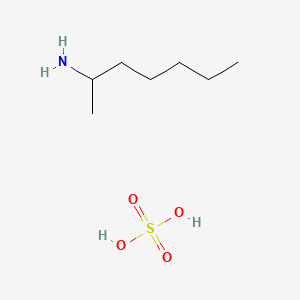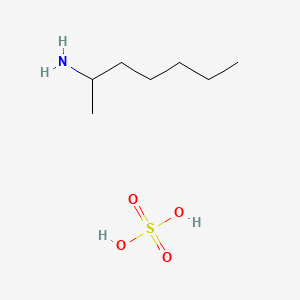
(1-Methylhexyl)ammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1)-(1-Methylhexyl)ammonium sulphate is an organic ammonium salt that is used in various industrial and scientific applications. This compound is known for its unique properties, which make it suitable for a range of uses in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1)-(1-Methylhexyl)ammonium sulphate typically involves the reaction of (1)-(1-Methylhexyl)amine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as follows:
(1)−(1−Methylhexyl)amine+H2SO4→(1)−(1−Methylhexyl)ammoniumsulphate
The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of (1)-(1-Methylhexyl)ammonium sulphate may involve continuous processes where (1)-(1-Methylhexyl)amine is reacted with sulfuric acid in large reactors. The reaction mixture is then processed to remove impurities and obtain the pure ammonium salt. This may involve steps such as filtration, evaporation, and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1)-(1-Methylhexyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the ammonium salt into its amine form.
Substitution: The compound can participate in substitution reactions where the ammonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may regenerate the amine form of the compound.
Aplicaciones Científicas De Investigación
(1)-(1-Methylhexyl)ammonium sulphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell culture and protein purification.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1)-(1-Methylhexyl)ammonium sulphate involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes and proteins, affecting their function and stability. The compound’s effects are mediated through pathways involving ionic interactions and changes in cellular environments.
Comparación Con Compuestos Similares
Similar Compounds
Ammonium sulphate: A widely used inorganic salt with applications in agriculture and industry.
(1)-(1-Methylhexyl)amine: The amine precursor to (1)-(1-Methylhexyl)ammonium sulphate.
Other organic ammonium salts: Compounds with similar structures and properties, used in various chemical and industrial applications.
Uniqueness
(1)-(1-Methylhexyl)ammonium sulphate is unique due to its specific molecular structure, which imparts distinct properties compared to other ammonium salts. Its organic nature and the presence of the (1)-(1-Methylhexyl) group make it suitable for specialized applications that require specific chemical and physical characteristics.
Propiedades
Número CAS |
33423-91-5 |
|---|---|
Fórmula molecular |
C7H19NO4S |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)N.OS(=O)(=O)O |
Números CAS relacionados |
6411-75-2 123-82-0 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


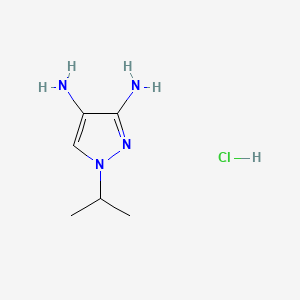
![methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12349279.png)
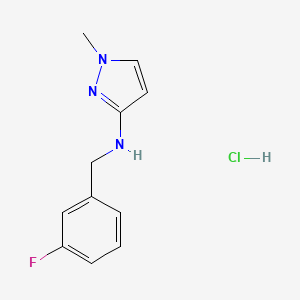
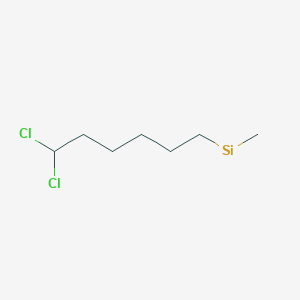
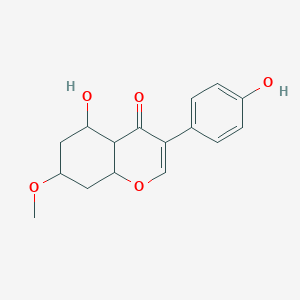
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)
